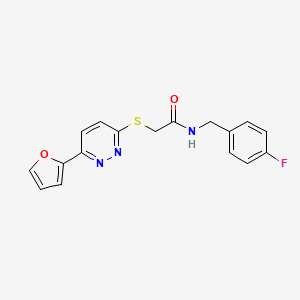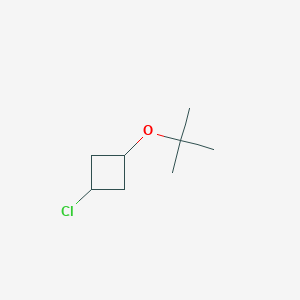
1-(tert-Butoxy)-3-chlorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(tert-Butoxy)-3-chlorocyclobutane” likely contains a cyclobutane ring, a tert-butoxy group, and a chloro group. The tert-butoxy group is a common protecting group in organic synthesis . The chloro group is a common leaving group that can participate in various reactions .
Synthesis Analysis
While specific synthesis methods for “1-(tert-Butoxy)-3-chlorocyclobutane” are not available, tert-butoxy compounds are often synthesized from the corresponding alcohol and di-tert-butyl dicarbonate . The introduction of the chloro group could potentially be achieved through halogenation of the corresponding hydrocarbon .Molecular Structure Analysis
The molecular structure of “1-(tert-Butoxy)-3-chlorocyclobutane” would likely show a cyclobutane ring substituted with a tert-butoxy group and a chloro group . The exact structure would depend on the positions of these substituents on the cyclobutane ring.Chemical Reactions Analysis
The tert-butoxy group is often used as a protecting group in organic synthesis and can be removed under acidic conditions . The chloro group is a good leaving group and can participate in substitution or elimination reactions .Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Tert-butoxide, a component of the compound, is known to be a strong base and a poor nucleophile . Its large, bulky structure causes it to perform exceptionally poorly in substitution, literally eliminating any side reactions when the desired product is the elimination product .
Mode of Action
The tert-butoxide component is known to favor the hofmann product in elimination reactions due to its steric bulk . This means it is less likely to abstract a proton in a more substituted position, which can influence the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
The tert-butyl group, a component of the compound, has implications in biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .
Result of Action
Tert-butylhydroperoxide (tbhp), a compound that also contains a tert-butoxy group, has been shown to induce several physiological alterations with consequent loss of cell viability via apoptosis or necrosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butoxy)-3-chlorocyclobutane. For instance, the basic strength of tert-butoxide depends on the medium. It is very strong in DMSO, where the solvent complexates well with ions, but it is relatively weaker in benzene . This flexibility gives it inevitable popularity .
Propriétés
IUPAC Name |
1-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQAJHBYLUNSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxy)-3-chlorocyclobutane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

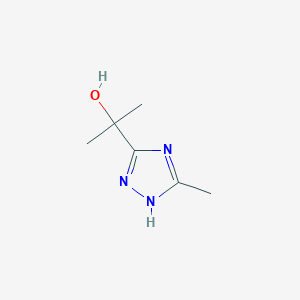
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)
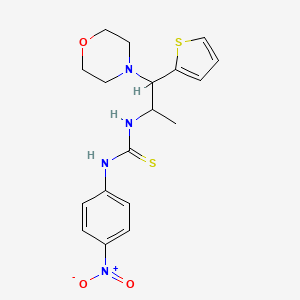
![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)
methylamine hydrochloride](/img/structure/B2912340.png)
![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)
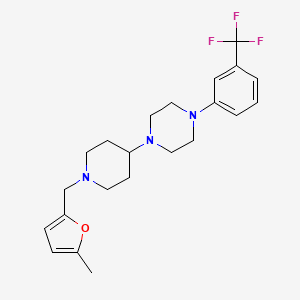
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)
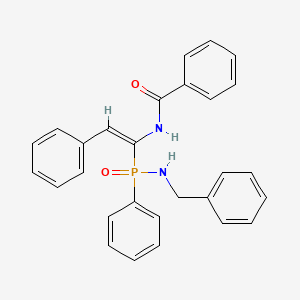


![ethyl 3-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2912348.png)

